molecular formula C13H9ClO2 B2458947 5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1181269-88-4

5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B2458947
CAS No.: 1181269-88-4
M. Wt: 232.66
InChI Key: BKNGQAZEEWLTLE-UHFFFAOYSA-N
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Description

5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H9ClO2 It is a derivative of biphenyl, featuring a chloro group at the 5’ position, a hydroxy group at the 2’ position, and an aldehyde group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Halogenation: Introduction of the chloro group at the 5’ position of biphenyl.

    Hydroxylation: Introduction of the hydroxy group at the 2’ position.

    Formylation: Introduction of the aldehyde group at the 3 position.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Conversion of the aldehyde group to a primary alcohol.

    Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds and covalent bonds with proteins and enzymes, potentially altering their function. The chloro group may also participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carboxamide: Similar structure but with a carboxamide group instead of an aldehyde.

Uniqueness

5’-Chloro-2’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-4-5-13(16)12(7-11)10-3-1-2-9(6-10)8-15/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNGQAZEEWLTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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